molecular formula C20H18N6OS B10909027 (4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one

(4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one

Cat. No.: B10909027
M. Wt: 390.5 g/mol
InChI Key: ZAOCPPBHNGSULQ-CIAFOILYSA-N
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Description

3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol typically involves multi-step reactions. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-ol with 3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazole-4-carbaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1-phenyl-1H-pyrazol-5-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

5-methyl-4-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H18N6OS/c1-13-8-10-15(11-9-13)18-22-23-20(28)26(18)21-12-17-14(2)24-25(19(17)27)16-6-4-3-5-7-16/h3-12,24H,1-2H3,(H,23,28)/b21-12+

InChI Key

ZAOCPPBHNGSULQ-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(NN(C3=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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